molecular formula C16H15NO3 B2983713 2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide CAS No. 553629-74-6

2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B2983713
CAS No.: 553629-74-6
M. Wt: 269.3
InChI Key: COQINQPOACEUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to an acetamide group substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:

    Formation of 3-formylphenol: This can be achieved through the formylation of phenol using reagents such as formaldehyde and a catalyst.

    Etherification: The 3-formylphenol is then reacted with chloroacetic acid to form 2-(3-formylphenoxy)acetic acid.

    Amidation: Finally, the 2-(3-formylphenoxy)acetic acid is reacted with 4-methylaniline under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products

    Oxidation: 2-(3-carboxyphenoxy)-N-(4-methylphenyl)acetamide.

    Reduction: 2-(3-hydroxymethylphenoxy)-N-(4-methylphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It can be incorporated into polymers to modify their properties.

    Biological Studies: It can be used to study the interactions of formyl and acetamide groups with biological molecules.

Mechanism of Action

The mechanism of action of 2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the acetamide group can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-formylphenoxy)-N-phenylacetamide: Lacks the 4-methyl group, which may affect its reactivity and interactions.

    2-(3-formylphenoxy)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a methyl group, which can influence its electronic properties.

Uniqueness

2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide is unique due to the presence of both formyl and acetamide groups, which provide a combination of reactivity and binding capabilities that can be exploited in various applications.

Properties

IUPAC Name

2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12-5-7-14(8-6-12)17-16(19)11-20-15-4-2-3-13(9-15)10-18/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQINQPOACEUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.